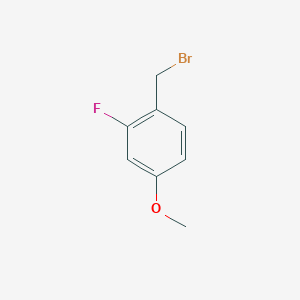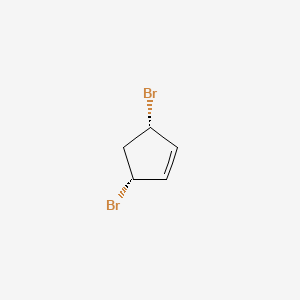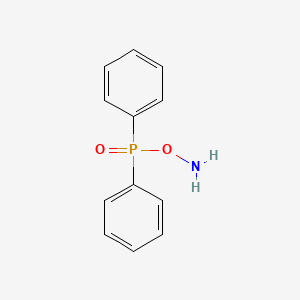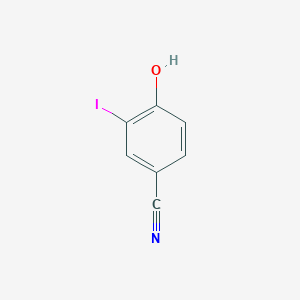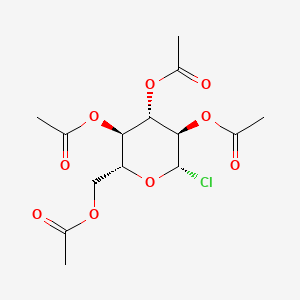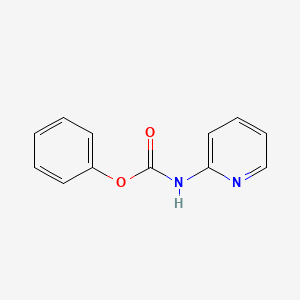
Phenyl pyridin-2-ylcarbamate
Descripción general
Descripción
Synthesis Analysis
-
Catalyst-Free Synthesis
-
Amination and Carboxylation
Molecular Structure Analysis
The molecular structure of phenyl pyridin-2-ylcarbamate consists of a pyridine ring (with a phenyl group attached) and a carbamate functional group. The trifluoromethyl substitution on the pyridine ring enhances its reactivity and influences its properties .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Catalytic Reactions
Phenyl pyridin-2-ylcarbamate has been identified as a product in catalytic reactions involving aromatic amines and diethyl azodicarboxylate (DEAD), catalyzed by lithium perchlorate. This process demonstrates the compound's relevance in synthetic chemistry, particularly in the conversion of ester functions to amide functions and the rearrangement of ethyl N-pyridyn-2-ylcarbamoylazoformate into ethyl pyridin-2-ylcarbamate (Kinart, Kinart, Oszczȩda, & Tran, 2005).
Synthesis of Heterocyclic Compounds
A method has been developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds and this compound under microwave irradiation. This indicates the compound's utility in facilitating efficient and rapid synthesis of heterocyclic derivatives, which are important in various fields of chemistry and pharmacology (Li & Chen, 2008).
Coordination Chemistry
Research into heterocyclic substituted thiosemicarbazides and their Cu(II) complexes highlights the use of this compound in synthesizing complex coordination compounds. These studies are crucial for understanding the molecular structures and potential applications of these complexes in catalysis and material science (El‐Gammal, Abu El‐Reash, Ghazy, & Yousef, 2012).
Antimicrobial Studies
The synthesis and study of pyrimidine derivatives, including this compound-based compounds, for antimicrobial activities, highlight its significance in developing new therapeutic agents. These compounds' effectiveness against various microbes suggests their potential application in medicine and pharmaceuticals (Rathod & Solanki, 2018).
Molecular Electronics
This compound derivatives have been explored for their electron-transporting properties in the development of organic light-emitting diodes (OLEDs). These studies contribute to the advancement of materials science, particularly in creating more efficient and durable electronic devices (Wang et al., 2015).
Propiedades
IUPAC Name |
phenyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-11-8-4-5-9-13-11)16-10-6-2-1-3-7-10/h1-9H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQIVMAVPVTKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
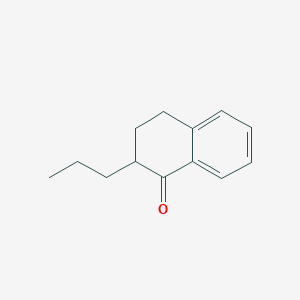
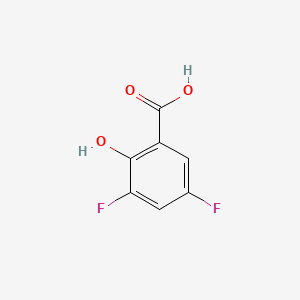

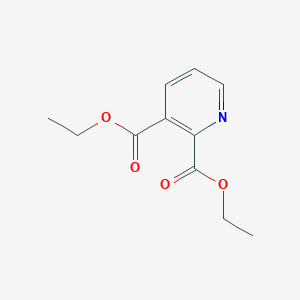
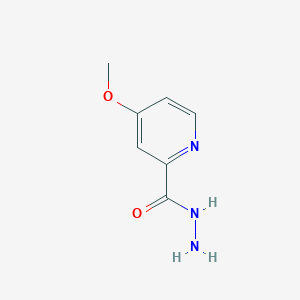
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)

